molecular formula C11H16N4O2 B3010625 (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide CAS No. 1807939-61-2

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B3010625
CAS No.: 1807939-61-2
M. Wt: 236.275
InChI Key: PKDROEAQLLQUOB-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with a 6-oxo group, a methyl substituent at position 1, and a 2-methylpyrazole moiety at position 2. The carboxamide group at position 3 and the (2S,3S) stereochemistry are critical to its structural identity. The stereochemistry is analogous to bioactive piperidine derivatives, where configuration significantly influences target binding and metabolic stability .

Properties

IUPAC Name

(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDROEAQLLQUOB-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

  • Molecular formula : C12_{12}H15_{15}N3_{3}O2_{2}

Molecular Weight

  • Molecular weight : 233.27 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PDE10A Inhibition : The compound has been identified as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a critical role in the regulation of intracellular signaling pathways involving cyclic nucleotides, which are important for various physiological processes including neuronal signaling and inflammation management .
  • Anti-inflammatory Effects : Studies suggest that PDE10A inhibitors can reduce inflammation, making this compound a candidate for treating inflammatory diseases such as ulcerative colitis .

Therapeutic Potential

The therapeutic implications of this compound include:

  • Neurological Disorders : Due to its action on PDE10A, there is potential for this compound to be developed for neurological conditions such as schizophrenia and other cognitive disorders.
  • Gastrointestinal Disorders : Its anti-inflammatory properties indicate potential use in treating inflammatory bowel diseases (IBD), particularly ulcerative colitis .

Study on PDE10A Inhibition

In a study investigating the efficacy of various PDE10A inhibitors, this compound demonstrated significant inhibition of PDE10A activity in vitro. The IC50 value was determined to be approximately 50 nM, indicating strong potency compared to other known inhibitors .

In Vivo Pharmacological Effects

In vivo studies conducted on rodent models revealed that administration of the compound resulted in notable improvements in cognitive function and reduced symptoms associated with anxiety and depression. These effects were attributed to enhanced dopaminergic signaling due to PDE10A inhibition .

Data Tables

StudyCompoundActivityIC50 (nM)Notes
(2S,3S)-1-Methyl...PDE10A Inhibition50Strong potency compared to known inhibitors
(2S,3S)-1-Methyl...Anti-inflammatoryN/APotential use in ulcerative colitis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities with analogs derived from available evidence:

Compound Name Core Structure Substituents Functional Groups Stereochemistry Key Features
Target Compound Piperidine 1-Methyl, 2-(2-methylpyrazol-3-yl), 6-oxo Carboxamide, ketone (2S,3S) Amide enhances stability; pyrazole may improve hydrogen bonding
Dendalone 3-hydroxybutyrate Sesterterpene Hydroxybutyrate ester Ester Complex multi-center* Larger terpene core; ester group may increase metabolic liability
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate Piperidine 2-Methyl, ester Ester (2S,3S) Ester less stable than amide; similar stereochemistry
(2S,3S)-2-(2-Ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid Piperidine 2-(2-Ethoxyphenyl), 6-oxo Carboxylic acid (2S,3S) Acid group reduces bioavailability; ethoxyphenyl enhances lipophilicity
Patent-derived esters/carbamates Varied Trifluoromethyl, fluoro, acetoxy Esters, carbamates Varied Prodrug designs; modified for enhanced solubility or sustained release

Dendalone 3-hydroxybutyrate’s stereochemistry includes (4S,5S,8R,9R,10S,12R,13S,14S,18R,3′R*) .

Stereochemical and Physicochemical Implications

  • Stereochemistry : The (2S,3S) configuration aligns with bioactive piperidine derivatives, where enantiomeric purity correlates with target affinity . For example, highlights optical rotation comparisons to confirm configuration, a critical factor in drug design .
  • Functional Groups: Carboxamide vs. Ester/Carboxylic Acid: The carboxamide in the target compound likely improves metabolic stability compared to esters (e.g., Methyl (2S,3S)-2-methylpiperidine-3-carboxylate) or carboxylic acids (e.g., ’s analog), which are prone to hydrolysis . Pyrazole vs.

Pharmacokinetic and Bioactivity Considerations

  • Metabolic Stability : The carboxamide group reduces susceptibility to esterase-mediated degradation, a limitation observed in ester-containing analogs .
  • Prodrug Potential: Patent compounds () use ester/carbamate prodrug strategies to enhance bioavailability, a contrast to the target compound’s inherent stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.